2-p-Tolylethanesulfonyl chloride
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Overview
Description
2-p-Tolylethanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of toluene and is characterized by the presence of a sulfonyl chloride group attached to the ethane chain. This compound is widely used in organic synthesis due to its ability to act as a sulfonating agent, converting hydroxyl groups into good leaving groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-p-Tolylethanesulfonyl chloride can be synthesized through the reaction of p-toluenesulfonyl chloride with ethyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of crude sodium p-toluene sulfonate extracted from industrial wastewater as the raw material. This method is advantageous as it utilizes waste products, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-p-Tolylethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can be involved in oxidation reactions to form sulfonic acids and reduction reactions to form sulfides.
Common Reagents and Conditions
Pyridine: Used as a base to neutralize the hydrochloric acid formed during the reaction.
Lithium diisopropylamide (LDA): Used for the α-chlorination of ketones.
Major Products
Sulfonate Esters: Formed when reacting with alcohols.
Sulfonamides: Formed when reacting with amines.
Scientific Research Applications
2-p-Tolylethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules to improve their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-p-Tolylethanesulfonyl chloride involves the formation of a sulfonate ester or sulfonamide intermediate. The sulfonyl chloride group reacts with nucleophiles such as alcohols or amines, resulting in the displacement of the chloride ion and formation of the corresponding ester or amide. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
2-p-Tolylethanesulfonyl chloride is often compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: Similar in reactivity but differs in the alkyl group attached to the sulfonyl chloride.
p-Toluenesulfonyl chloride: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its ethane chain, which provides different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Biological Activity
Introduction
2-p-Tolylethanesulfonyl chloride, also known as p-toluenesulfonyl chloride (TsCl), is an important sulfonyl chloride used in organic synthesis. Its biological activity is significant in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical structure:
- Molecular Formula : C9H9ClO2S
- Molecular Weight : 216.68 g/mol
- CAS Number : 98-59-9
The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form sulfonamides when reacted with amines, which are crucial in the development of pharmaceuticals. The mechanism typically involves the formation of a sulfonamide bond through nucleophilic attack on the sulfonyl carbon.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit antimicrobial properties. The sulfonamide derivatives synthesized from this compound have shown effectiveness against various bacterial strains. For instance, a study demonstrated that compounds derived from TsCl displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sulfanilamide | Staphylococcus aureus | 32 µg/mL |
Sulfadiazine | Escherichia coli | 16 µg/mL |
N-(p-tolylethanesulfonamide) | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound and its derivatives. The results indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they are generally well-tolerated at therapeutic doses.
Case Study: Cytotoxicity in Human Cell Lines
A study evaluated the cytotoxic effects of several sulfonamide derivatives on human liver cancer cell lines (HepG2). The findings revealed:
- IC50 Values : The concentration required to inhibit cell growth by 50%.
Compound Name | IC50 (µM) |
---|---|
N-(p-tolylethanesulfonamide) | 25 |
N-(methylsulfonyl) | 15 |
N-(ethylsulfonyl) | 30 |
Applications in Drug Development
This compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections. Its derivatives are being investigated for their potential as anti-inflammatory and anticancer agents.
Research Findings
- Anticancer Properties : A derivative of TsCl was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Compounds synthesized from this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases.
Properties
IUPAC Name |
2-(4-methylphenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAWSFTMGXQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88106-95-0 |
Source
|
Record name | 88106-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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